TMABATf Achieves 78% Radiochemical Yield for 4-[18F]Fluorobenzaldehyde; 4-Nitrobenzaldehyde Yields Zero Product
In a direct head-to-head comparison reported by the Institute of Bioinorganic and Radiopharmaceutical Chemistry, 4-trimethylammoniumbenzaldehyde triflate (TMABATf) and 4-nitrobenzaldehyde were evaluated as precursors for the synthesis of 4-[18F]fluorobenzaldehyde via aromatic nucleophilic substitution with [18F]fluoride [1]. TMABATf provided radiochemical yields up to 78%, while 4-nitrobenzaldehyde produced no detectable 4-[18F]fluorobenzaldehyde under identical conditions [1]. The trimethylammonium group is a far superior leaving group compared to nitro in this transformation.
| Evidence Dimension | Radiochemical yield of 4-[18F]fluorobenzaldehyde |
|---|---|
| Target Compound Data | Up to 78% (4-trimethylammoniumbenzaldehyde triflate, TMABATf) |
| Comparator Or Baseline | 4-Nitrobenzaldehyde: 0% (no product detected) |
| Quantified Difference | ≥78 percentage-point advantage |
| Conditions | Aromatic nucleophilic substitution with no-carrier-added [18F]fluoride; Institute of Bioinorganic and Radiopharmaceutical Chemistry Annual Report 2001 |
Why This Matters
Procurement of TMABATf is mandatory for any facility synthesizing 4-[18F]FBA as a PET labelling synthon; the nitro alternative is non-viable.
- [1] INIS Repository. Synthesis of 4-[18F]fluorobenzaldehyde – an important labelling moiety in 18F chemistry. Institute of Bioinorganic and Radiopharmaceutical Chemistry Annual Report 2001, Report FZR-340, p. 58, 2002. View Source
